4-ethyl-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
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Overview
Description
4-ethyl-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves the cyclization of 2-aminobenzonitriles with various reagents. One efficient method involves the use of ionic liquids as both solvent and catalyst. For example, 1-butyl-3-methylimidazolium acetate can be used to catalyze the reaction at atmospheric pressure, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of such compounds often involves scalable and environmentally friendly methods. The use of ionic liquids is particularly advantageous due to their reusability and minimal environmental impact. The reactions can be carried out efficiently at atmospheric pressure, making the process economically viable .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Quinazoline derivatives can undergo oxidation reactions, often using reagents like molecular iodine or o-iodoxybenzoic acid.
Reduction: These compounds can be reduced using various reducing agents, depending on the functional groups present.
Substitution: Substitution reactions are common, especially at the nitrogen atoms in the quinazoline ring.
Common Reagents and Conditions
Oxidation: Molecular iodine, o-iodoxybenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Benzylamines, arylacetic acids.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazoline-2,4(1H,3H)-diones, while substitution reactions can yield various substituted quinazolines .
Scientific Research Applications
4-ethyl-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Quinazoline-2,4(1H,3H)-diones
- 2-aminoquinazolin-4(3H)-ones
- 4-arylquinazolines
Uniqueness
4-ethyl-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is unique due to its specific structure, which includes a thiadiazole ring and a methoxymethyl group. These features contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C18H19N5O4S |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
4-ethyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C18H19N5O4S/c1-3-22-15(25)11-6-4-5-7-12(11)23-14(24)8-9-18(22,23)16(26)19-17-21-20-13(28-17)10-27-2/h4-7H,3,8-10H2,1-2H3,(H,19,21,26) |
InChI Key |
MCEIBAVAXZIUBF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=NN=C(S4)COC |
Origin of Product |
United States |
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